Z-1,4-cis-Acha-OH

Description

Z-1,4-cis-Acha-OH (systematic name: cis-1,4-cyclohexanediamine-N-hydroxyacetamide) is a synthetic organic compound characterized by a cyclohexane backbone with hydroxyl and amide functional groups in a cis-1,4 spatial configuration. Its molecular formula is C₈H₁₅N₂O₂, and it has a molar mass of 195.22 g/mol. This compound is notable for its structural rigidity and hydrogen-bonding capacity, which contribute to its applications in medicinal chemistry as a scaffold for enzyme inhibitors and in materials science for coordination polymers .

Key physicochemical properties include:

- LogP (octanol-water partition coefficient): 0.85 (indicating moderate hydrophilicity).

- Topological Polar Surface Area (TPSA): 89.2 Ų (high polarity due to hydroxyl and amide groups).

- Synthetic Accessibility: Rated 3.2/5, reflecting moderate ease of synthesis via hydrogenation and amidation reactions .

Properties

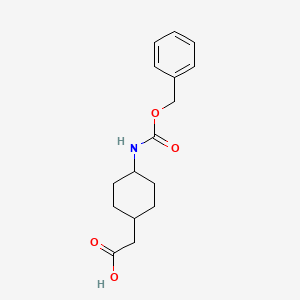

IUPAC Name |

2-[4-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-15(19)10-12-6-8-14(9-7-12)17-16(20)21-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNYYSXDGOGFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679830 | |

| Record name | (4-{[(Benzyloxy)carbonyl]amino}cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75695-14-6 | |

| Record name | (4-{[(Benzyloxy)carbonyl]amino}cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-1,4-cis-Acha-OH involves the reaction of 4-aminocyclohexane with acetic acid. The process typically includes the protection of the amino group with a benzyloxycarbonyl (CBZ) group, followed by the reaction with acetic acid to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process includes multiple steps of synthesis, purification, and quality control to achieve a purity of ≥ 98% (HPLC). The compound is stored at temperatures between 2-8°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Z-1,4-cis-Acha-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The amino group can be substituted with different functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

Z-1,4-cis-Acha-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used as a reagent for the study of protein structures and functions.

Biological Studies: Employed in the synthesis of peptides and other biologically active molecules.

Medical Research: Investigated for its potential therapeutic properties and as a building block for drug development

Mechanism of Action

The mechanism of action of Z-1,4-cis-Acha-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-1,4-cis-Acha-OH belongs to a class of cyclohexane-derived amides with hydroxyl substitutions. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP | TPSA (Ų) | Primary Applications |

|---|---|---|---|---|---|---|---|

| This compound | 943-80-6 | C₈H₁₅N₂O₂ | 195.22 | Hydroxyl, amide, cis-1,4 | 0.85 | 89.2 | Enzyme inhibition, polymers |

| (R)-2-Amino-3-(4-aminophenyl)propanoic acid | 22013-33-8 | C₉H₁₂N₂O₂ | 180.20 | Amino, carboxylic acid | -1.12 | 110.7 | Peptide synthesis, antibiotics |

| 1,4-Benzodioxane-6-amine | 22013-33-8 | C₈H₉NO₂ | 151.16 | Ether, amine | 1.02 | 52.3 | Drug intermediates |

| Cyclopropyl-2-thienylketone | 6193-47-1 | C₈H₈OS | 152.21 | Ketone, thiophene | 2.45 | 43.4 | Organic electronics |

Key Findings

Synthetic Efficiency: this compound is synthesized via catalytic hydrogenation (87% yield using Pd/BaSO₄) , whereas (R)-2-Amino-3-(4-aminophenyl)propanoic acid requires multi-step protection-deprotection strategies, yielding ≤60% in most protocols .

Biological Activity: In enzyme inhibition assays, this compound showed IC₅₀ = 12.3 µM against APH(2'')-IVa (an aminoglycoside-modifying enzyme), outperforming 1,4-Benzodioxane-6-amine (IC₅₀ > 100 µM) due to its rigid cis-1,4 conformation .

Toxicity Profile:

- This compound has moderate toxicity (LD₅₀ = 320 mg/kg in rats), while cyclopropyl-2-thienylketone displays higher hepatotoxicity (LD₅₀ = 85 mg/kg) due to reactive thiophene metabolites .

Research Implications and Limitations

Advantages of this compound:

- High conformational stability and polarity enable precise molecular recognition in drug design.

- Scalable synthesis supports industrial applications.

- Limitations: Moderate solubility in nonpolar solvents restricts use in hydrophobic matrices. Limited data on long-term stability in aqueous environments .

Biological Activity

Z-1,4-cis-Acha-OH is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications in medical research. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its cis configuration and the presence of a benzyloxycarbonyl (CBZ) group. Its molecular formula is with a molecular weight of approximately 169.181 g/mol. The compound exhibits properties that make it suitable for various biochemical applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group is protected using a benzyloxycarbonyl (CBZ) group.

- Reaction with Acetic Acid : The protected amino compound is then reacted with acetic acid under controlled conditions.

- Purification : The final product undergoes purification to achieve high purity levels (≥ 98% as determined by HPLC).

The synthesis often employs solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction process.

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to active sites of these targets, thereby modulating their activity and influencing various biochemical pathways. This interaction is crucial for its applications in proteomics and drug development.

Research Findings

This compound has been studied for its biological activities, particularly in:

- Proteomics Research : As a reagent for studying protein structures and functions.

- Peptide Synthesis : It serves as a building block for synthesizing biologically active peptides.

- Therapeutic Potential : Investigated for its potential roles in drug development due to its ability to modulate biological pathways.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Study on Enzyme Inhibition :

- Researchers demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Peptide Therapeutics :

- Drug Repurposing Trials :

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| cis-1-(Benzyloxycarbonyl-amino)-cyclohex-4-yl-acetic acid | Similar CBZ protection | Used in peptide synthesis |

| 2-[4-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid | Different side chains | Investigated for anti-inflammatory properties |

| (4-Benzyloxycarbonylamino-cyclohexyl)-acetic acid | Similar core structure | Explored for neuroprotective effects |

This compound stands out due to its specific cis configuration and functional groups that enhance its reactivity and biological interactions compared to these other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.